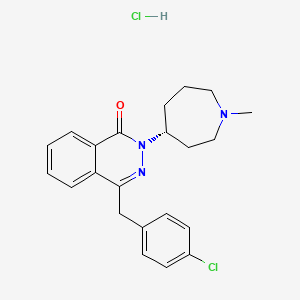

RJR 2429 Dihydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

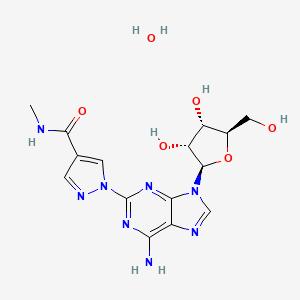

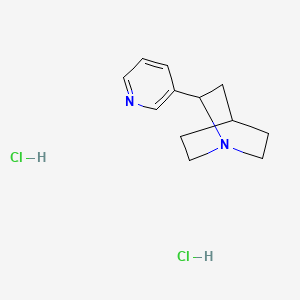

RJR 2429 Dihydrochlorid ist ein potenter Agonist an neuronalen nikotinischen Acetylcholinrezeptoren. Es bindet selektiv an die α4β2, α1βγδ und α3β4 Subtypen dieser Rezeptoren. Diese Verbindung ist bekannt für ihre hohe Affinität und Wirksamkeit bei der Modulation der Neurotransmitterfreisetzung, insbesondere von Dopamin, was sie zu einem wertvollen Werkzeug in der neuropharmakologischen Forschung macht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Herstellung des heterocyclisch substituierten Pyridinderivats. Die wichtigsten Schritte umfassen:

Bildung der bicyclischen Struktur: Dies beinhaltet die Cyclisierung eines Pyridinderivats unter Bildung der Azabicyclostruktur.

Einführung der Pyridinylgruppe: Die Pyridinylgruppe wird durch eine Substitutionsreaktion eingeführt.

Bildung des Dihydrochloridsalzes: Die endgültige Verbindung wird durch Behandlung mit Salzsäure in ihre Dihydrochloridform umgewandelt

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der gleichen Prinzipien wie die Laborsynthese. Dazu gehören die Optimierung der Reaktionsbedingungen für höhere Ausbeute und Reinheit sowie der Einsatz von industriellen Anlagen für die Cyclisierungs- und Substitutionsreaktionen .

Wissenschaftliche Forschungsanwendungen

RJR 2429 Dihydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Neuropharmakologie: Wird verwendet, um die Funktion von nikotinischen Acetylcholinrezeptoren und ihre Rolle bei der Neurotransmitterfreisetzung, insbesondere von Dopamin, zu untersuchen

Arzneimittelentwicklung: Dient als Leitstruktur für die Entwicklung neuer Medikamente, die auf nikotinische Acetylcholinrezeptoren abzielen.

Biologische Forschung: Wird in Studien eingesetzt, die die Rolle von nikotinischen Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen untersuchen.

Medizinische Forschung: Potenzielle therapeutische Anwendungen bei der Behandlung von neurologischen Erkrankungen wie Alzheimer-Krankheit und Schizophrenie.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an nikotinischen Acetylcholinrezeptoren bindet, insbesondere an die α4β2, α1βγδ und α3β4 Subtypen. Diese Bindung induziert eine Konformationsänderung im Rezeptor, die zur Öffnung von Ionenkanälen und dem anschließenden Einstrom von Kationen wie Natrium und Kalzium führt. Dies führt zur Depolarisation des Neurons und zur Freisetzung von Neurotransmittern, insbesondere Dopamin .

Wirkmechanismus

RJR 2429 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2, α1βγδ, and α3β4 subtypes. This binding induces a conformational change in the receptor, leading to the opening of ion channels and subsequent influx of cations such as sodium and calcium. This results in the depolarization of the neuron and the release of neurotransmitters, particularly dopamine .

Safety and Hazards

RJR 2429 dihydrochloride is for research use only . It is not for sale to patients . Synthetic products have potential research and development risk . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

Biochemische Analyse

Biochemical Properties

RJR 2429 dihydrochloride plays a significant role in biochemical reactions. It interacts with nicotinic acetylcholine receptors, specifically the α4β2 and α1βγδ subtypes . The nature of these interactions involves the compound binding to these receptor subtypes, thereby influencing their activity .

Cellular Effects

RJR 2429 dihydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by interacting with nicotinic acetylcholine receptors, which are involved in cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of RJR 2429 dihydrochloride involves its binding interactions with nicotinic acetylcholine receptors. This binding can lead to the activation or inhibition of these receptors, resulting in changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of RJR 2429 dihydrochloride involves the preparation of the heterocyclic substituted pyridine derivative. The key steps include:

Formation of the bicyclic structure: This involves the cyclization of a pyridine derivative to form the azabicyclo structure.

Introduction of the pyridinyl group: The pyridinyl group is introduced through a substitution reaction.

Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid

Industrial Production Methods

While specific industrial production methods for RJR 2429 dihydrochloride are not widely documented, the general approach involves large-scale synthesis using the same principles as the laboratory synthesis. This includes optimizing reaction conditions for higher yield and purity, and employing industrial-scale equipment for the cyclization and substitution reactions .

Analyse Chemischer Reaktionen

Arten von Reaktionen

RJR 2429 Dihydrochlorid unterliegt hauptsächlich:

Substitutionsreaktionen: Einführung von funktionellen Gruppen in die bicyclische Struktur.

Oxidations- und Reduktionsreaktionen: Änderung des Oxidationszustands der Stickstoffatome in der bicyclischen Struktur.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Typischerweise unter Verwendung von Reagenzien wie Alkylhalogeniden oder Arylhalogeniden unter basischen Bedingungen.

Oxidationsreaktionen: Oftmals unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid.

Reduktionsreaktionen: Häufig unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate der ursprünglichen bicyclischen Struktur, die weiter modifiziert werden können, um ihre pharmakologischen Eigenschaften zu verbessern .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Epibatidin: Ein weiterer potenter Agonist mit höherer Wirksamkeit als this compound, aber verbunden mit höherer Toxizität.

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Selektivität und Affinität für mehrere Subtypen von nikotinischen Acetylcholinrezeptoren. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der komplexen Rollen dieser Rezeptoren im Nervensystem und für die Entwicklung neuer therapeutischer Wirkstoffe, die auf diese Rezeptoren abzielen .

Eigenschaften

IUPAC Name |

2-pyridin-3-yl-1-azabicyclo[2.2.2]octane;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.2ClH/c1-2-11(9-13-5-1)12-8-10-3-6-14(12)7-4-10;;/h1-2,5,9-10,12H,3-4,6-8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIUNXHHZRIUBOV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1CC2C3=CN=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021418-53-0 |

Source

|

| Record name | RJR-2429 dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR2U7BXS5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)